molecular formula C11H13ClN2O3 B5239647 N-(4-chloro-3-nitrophenyl)pentanamide

N-(4-chloro-3-nitrophenyl)pentanamide

Cat. No.: B5239647
M. Wt: 256.68 g/mol
InChI Key: JMNYHUKKOYSKLW-UHFFFAOYSA-N
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Description

N-(4-Chloro-3-nitrophenyl)pentanamide is an amide derivative featuring a pentanamide group (a five-carbon acyl chain) attached to a substituted phenyl ring bearing a chlorine atom at the 4-position and a nitro group at the 3-position. Chloro and nitro substituents are common in medicinal chemistry due to their electron-withdrawing effects, which enhance stability and influence binding interactions with biological targets .

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-2-3-4-11(15)13-8-5-6-9(12)10(7-8)14(16)17/h5-7H,2-4H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNYHUKKOYSKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves large-scale nitration and chlorination reactions followed by amidation. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Substituents Key Features Reference
N-(4-Chloro-3-nitrophenyl)pentanamide C₁₁H₁₂ClN₂O₃ 4-Cl, 3-NO₂, pentanamide Long acyl chain enhances lipophilicity; nitro group may improve stability Inferred
N-(4-Methoxyphenyl)pentanamide C₁₂H₁₇NO₂ 4-OCH₃, pentanamide Methoxy group increases electron density; lower cytotoxicity vs. albendazole
4-Chloro-N-(3-nitrophenyl)butanamide C₁₀H₁₀ClN₂O₃ 4-Cl, 3-NO₂, butanamide Shorter acyl chain reduces lipophilicity compared to pentanamide
N4-Valeroylsulfadiazine (22) C₁₆H₂₀N₄O₃S Sulfadiazine, pentanamide Combines sulfonamide (antimicrobial) with pentanamide; high synthetic yield (95%)
N-(4-Chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazinyl]acetamide C₁₈H₁₇Cl₂N₅O₃ 4-Cl, 3-NO₂, acetamide, piperazine Piperazine moiety may enhance CNS targeting; dual chloro substituents
Key Observations:
  • Acyl Chain Length : Pentanamide derivatives (e.g., N-(4-methoxyphenyl)pentanamide) generally exhibit higher lipophilicity (LogP ~2.58–3.0) compared to butanamides or acetamides, improving membrane permeability .
  • Chloro Group: Increases lipophilicity and may influence binding affinity (e.g., in 4-chloro-3-nitrophenyl derivatives ). Methoxy Group: Reduces cytotoxicity while maintaining activity (e.g., N-(4-methoxyphenyl)pentanamide vs. albendazole ).
Anthelmintic Activity:
  • Albendazole : Higher toxicity (30–50% reduction in cell viability) due to its benzimidazole scaffold .
Antitubercular Activity:
  • N4-Valeroylsulfadiazine (22) : Demonstrates potent activity against Mycobacterium tuberculosis, attributed to the sulfadiazine moiety combined with pentanamide’s lipophilicity .
Toxicity and Drug-Likeness:
  • N-(4-Methoxyphenyl)pentanamide : Adheres to Lipinski’s rule of five, with favorable topological polar surface area (TPSA = 45.7 Ų), high water solubility, and gastrointestinal absorption .
  • Chloro-Nitrophenyl Derivatives: Limited data on toxicity, but chloro-nitro groups are associated with moderate environmental persistence .

Q & A

Q. Advanced

  • Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic attack due to high dielectric constants, crucial for amide bond formation .
  • Temperature : Reflux (80–100°C) balances reactivity and decomposition risks.
  • Catalysis : Bases (e.g., triethylamine) neutralize HCl by-products in acyl chloride reactions, improving efficiency .

How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Q. Advanced

  • In Vitro Assays : Screen for dopamine receptor (e.g., D3) binding using radioligand displacement assays .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., -CN, -CF₃) to correlate structural features with activity .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .

What strategies resolve contradictions in spectroscopic data during structural elucidation?

Q. Advanced

  • Cross-Validation : Combine NMR, IR, and X-ray crystallography (e.g., SHELX for crystal structure determination) to confirm ambiguous peaks .
  • Control Experiments : Synthesize and characterize intermediates to isolate spectral contributions of specific functional groups .

How can crystallography aid in analyzing the structural stability of this compound?

Q. Advanced

  • SHELX Refinement : Resolve bond lengths and angles to identify steric strain or conjugation effects (e.g., nitro group planarity) .
  • Thermal Analysis : Pair crystallography with DSC/TGA to correlate structural features with thermal degradation profiles .

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